N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide

Structural differentiation Analog comparison Procurement specification

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396884-02-8, molecular formula C₁₇H₁₆N₂O₃S, molecular weight 328.39 g/mol) is a benzothiazole-2-carboxamide derivative featuring a unique trisubstituted ethanolamine linker bearing cyclopropyl, furan-2-yl, and hydroxyl groups. The compound is catalogued within the Life Chemicals high-throughput screening (HTS) collection (Life Chemicals catalog number F5857-0451), a library of over 596,000 original drug-like compounds.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 1396884-02-8
Cat. No. B2932561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
CAS1396884-02-8
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CO4)O
InChIInChI=1S/C17H16N2O3S/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20)
InChIKeySTBUCNMFDRYMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396884-02-8) — Structural Identity and Compound Class Baseline for Procurement Evaluation


N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396884-02-8, molecular formula C₁₇H₁₆N₂O₃S, molecular weight 328.39 g/mol) is a benzothiazole-2-carboxamide derivative featuring a unique trisubstituted ethanolamine linker bearing cyclopropyl, furan-2-yl, and hydroxyl groups [1]. The compound is catalogued within the Life Chemicals high-throughput screening (HTS) collection (Life Chemicals catalog number F5857-0451), a library of over 596,000 original drug-like compounds . Computed properties include 2 hydrogen bond donors, 5 hydrogen bond acceptors, 5 rotatable bonds, a topological polar surface area (TPSA) of 104 Ų, and a complexity index of 459 [1]. The benzothiazole-2-carboxamide scaffold is extensively validated across multiple therapeutic target classes, including monoamine oxidase B (MAO-B), caspase-3, and various kinases [2][3], while the cyclopropyl-furan-hydroxyethyl substitution pattern represents a structurally differentiated entry within this class.

Why In-Class Benzothiazole-2-Carboxamide Analogs Cannot Be Simply Interchanged with CAS 1396884-02-8


Benzothiazole-2-carboxamide derivatives exhibit highly substituent-dependent biological activity profiles. Within the 6-hydroxybenzothiazole-2-carboxamide series, variation of the amide substituent alone produces a >100-fold range in MAO-B inhibitory potency — from the cyclohexylamide lead (IC₅₀ = 11 nM) to substantially less active congeners [1]. The target compound differs from the closest commercially available analog, N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396814-67-7), by the presence of a cyclopropyl group, a shift of the furan substituent from the 3- to the 2-position, and a quaternary carbon at the α-position of the ethanolamine linker — three structural modifications that collectively alter molecular weight (+40 Da), rotatable bond count (5 vs. 4), and structural complexity (459 vs. 355) [2][3]. The cyclopropyl moiety is well-documented to modulate oxidative metabolism by cytochrome P450 enzymes, with the potential to reduce metabolic clearance relative to unsubstituted alkyl analogs [4]. These structural features mean that biological activity, selectivity, and ADME properties cannot be reliably extrapolated from closely related benzothiazole-2-carboxamide congeners, making compound-specific sourcing essential for reproducible research.

Quantitative Comparative Evidence for CAS 1396884-02-8 — Differentiated Selection Rationale vs. Closest Analogs and In-Class Candidates


Structural Differentiation vs. Closest Commercially Available Analog: Cyclopropyl and Furan Regioisomer Comparison

The target compound (CAS 1396884-02-8) contains a cyclopropyl group and a furan-2-yl substituent attached to a quaternary α-carbon on the ethanolamine linker. The closest commercially available analog, N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396814-67-7), lacks the cyclopropyl group entirely, carries the furan at the 3-position rather than the 2-position, and has a secondary alcohol rather than a tertiary alcohol at the α-carbon. Both compounds are sourced from the same Life Chemicals HTS library, enabling direct procurement comparison [1][2].

Structural differentiation Analog comparison Procurement specification

Class-Level MAO-B Inhibitory Activity Baseline: Validated Scaffold Potency Range from 6-Hydroxybenzothiazole-2-Carboxamide Series

The benzothiazole-2-carboxamide scaffold has been validated as a potent and selective monoamine oxidase B (MAO-B) inhibitory pharmacophore. In the 6-hydroxybenzothiazole-2-carboxamide series reported by Al-Saad et al. (2024), the cyclohexylamide derivative (compound 40) displayed an IC₅₀ of 11 nM against MAO-B, while the phenethylamide (compound 30) showed an IC₅₀ of 41 nM with additional activity against α-synuclein and tau aggregation [1]. Separately, a QSAR study of 36 novel 6-hydroxybenzothiazole-2-carboxamide derivatives generated a predictive model with q² = 0.569 and r² = 0.915, demonstrating that substituent variation on the carboxamide side chain governs potency [2]. Although the target compound (CAS 1396884-02-8) lacks the 6-hydroxy substituent and carries a distinct trisubstituted ethanolamine side chain, the core benzothiazole-2-carboxamide scaffold is shared. No direct MAO-B IC₅₀ data exist for CAS 1396884-02-8 specifically; this evidence establishes the validated potency range achievable within the scaffold class.

MAO-B inhibition Neurodegenerative disease Scaffold validation

Cyclopropyl-Containing Benzothiazole Derivatives: Antiproliferative Activity and In Vivo Efficacy in Colon Cancer Models

A recently published study (2025) on 2-cyclopropanecarboxamido-6-carboxamide substituted benzothiazoles demonstrated that incorporating a cyclopropylcarboxamide moiety at the C-2 position of the benzothiazole scaffold yields compounds with enhanced in vitro cytotoxicity against RKO colon cancer cells compared to the BRAF inhibitor PLX4720, along with activation of apoptotic cell death in both RKO and Colo-205 colon cancer lines [1]. Two lead analogs from this series showed significant in vivo anticancer activity in a murine colon cancer xenograft model. The target compound (CAS 1396884-02-8) differs from this series in that it carries a cyclopropyl group on the ethanolamine side chain rather than as a cyclopropanecarboxamide at C-2, and the carboxamide is at the 2-position rather than the 6-position. However, this class-level evidence demonstrates that cyclopropyl substitution within the benzothiazole pharmacophore can produce meaningful antiproliferative activity.

Antiproliferative Colon cancer Cyclopropyl benzothiazole In vivo xenograft

Cyclopropyl Group Metabolic Stability Advantage: Reduced CYP450-Mediated Oxidative Metabolism Compared to Unsubstituted Alkyl Analogs

The cyclopropyl group is widely recognized in medicinal chemistry for conferring reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism due to the higher C–H bond dissociation energy of the cyclopropyl ring compared to unstrained alkyl C–H bonds [1]. This property has been exploited in FDA-approved drugs such as pitavastatin, where a cyclopropyl ring diverts metabolism away from CYP3A4 to the clinically less significant CYP2C9 pathway, thereby reducing drug-drug interaction liability [1]. In the context of CAS 1396884-02-8, the cyclopropyl group is directly attached to the quaternary α-carbon of the ethanolamine linker, positioning it at a potential metabolic hotspot. The closest analog CAS 1396814-67-7 lacks this cyclopropyl group entirely, carrying only a hydrogen at the corresponding position, and therefore lacks this metabolic shielding feature [2]. While no experimental metabolic stability data exist for CAS 1396884-02-8 specifically, the class-level precedent supports a hypothesis of improved oxidative metabolic stability relative to non-cyclopropyl analogs.

Metabolic stability Cyclopropyl CYP450 ADME

Procurement Specification: Vendor Availability, Pricing, and Purity Comparison for Informed Sourcing Decisions

CAS 1396884-02-8 is commercially available from Life Chemicals (catalog number F5857-0451) in multiple pack sizes with documented pricing: 4 mg at $66.00 USD, 20 mg at $99.00 USD, and 20 μmol at $99.00 USD (pricing as of September 2023) [1]. The closest analog CAS 1396814-67-7 (Life Chemicals catalog F6355-0107) is priced at $79.00 USD for 10 mg, $99.00 USD for 20 mg, and $109.00 USD for 25 mg [2]. On a per-milligram basis, the target compound at the 20 mg scale ($4.95/mg) is approximately comparable to the analog at the 20 mg scale ($4.95/mg). Both compounds are supplied as part of the Life Chemicals HTS collection with quality control confirmed by LCMS and/or 400 MHz NMR . The target compound carries a higher molecular complexity and a lower per-unit cost at the 4 mg entry-level pack size versus the analog's 10 mg minimum ($16.50/mg vs. $7.90/mg, respectively, for the smallest available quantity), providing a lower-cost entry point for initial screening despite greater structural sophistication.

Procurement Vendor comparison Pricing Sourcing

Evidence Gap Advisory: Absence of Publicly Available Direct Bioactivity Data for CAS 1396884-02-8

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and the Life Chemicals database — conducted as of May 2026 — identified no publicly available direct bioactivity data (IC₅₀, Kd, Ki, EC₅₀, or % inhibition values) for CAS 1396884-02-8 against any specific biological target [1]. The compound is catalogued as an HTS screening compound within the Life Chemicals collection and does not appear in any indexed primary research publication, patent exemplification, or public bioassay deposition. By contrast, the broader benzothiazole-2-carboxamide scaffold has extensive public bioactivity data (e.g., caspase-3 inhibition: IC₅₀ = 86 nM for BDBM61945; MAO-B inhibition: IC₅₀ = 11–41 nM for 6-hydroxy derivatives; pan-RAF inhibition: IC₅₀ = 1.4–8.3 nM for TAK-632) [2][3][4]. This evidence gap means that any target-specific selection of CAS 1396884-02-8 currently relies on structural hypothesis and scaffold-level inference rather than direct experimental validation, and users should plan for de novo screening.

Data gap Screening compound Due diligence

Recommended Research and Industrial Application Scenarios for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396884-02-8)


Exploratory MAO-B Inhibitor Screening in Neurodegenerative Disease Programs

Given the validated nanomolar MAO-B inhibitory activity of the benzothiazole-2-carboxamide scaffold class (IC₅₀ = 11–41 nM for the most potent 6-hydroxy derivatives) [1], CAS 1396884-02-8 is a rational candidate for inclusion in MAO-B biochemical screening cascades. Its cyclopropyl-furan-hydroxyethyl side chain represents an underexplored substitution pattern within this pharmacophore. Procurement in the 4 mg entry-level pack ($66.00) enables cost-effective primary screening before committing to larger quantities for hit validation [2].

Oncology Screening Panels Leveraging Cyclopropyl-Benzothiazole Antiproliferative Precedent

The demonstrated antiproliferative activity of cyclopropyl-substituted benzothiazole derivatives — including enhanced in vitro cytotoxicity against RKO colon cancer cells compared to PLX4720 and significant in vivo efficacy in colon cancer xenograft models [3] — supports the inclusion of CAS 1396884-02-8 in oncology-focused screening libraries. The compound's unique trisubstituted ethanolamine linker differentiates it from the 2-cyclopropanecarboxamido-6-carboxamide series, offering novel chemical space for hit discovery in colorectal, melanoma, hepatic, and prostate cancer cell line panels.

Metabolic Stability Profiling of Cyclopropyl-Containing Benzothiazole Derivatives for ADME Optimization

The cyclopropyl group at the α-carbon of the ethanolamine linker is predicted to reduce CYP450-mediated oxidative metabolism relative to non-cyclopropyl analogs, based on well-established medicinal chemistry principles [4]. CAS 1396884-02-8 can serve as a probe compound in comparative microsomal or hepatocyte stability assays alongside the non-cyclopropyl analog CAS 1396814-67-7 to experimentally quantify the metabolic stability advantage conferred by cyclopropyl substitution in this specific chemotype. Both compounds are available from the same vendor (Life Chemicals) at comparable pricing, facilitating side-by-side experimental comparison [5][6].

Structure-Activity Relationship (SAR) Studies Exploring Furan Regioisomerism and Cyclopropyl Effects on Target Engagement

CAS 1396884-02-8 is differentiated from its closest commercial analog (CAS 1396814-67-7) by three structural variables: cyclopropyl presence, furan regioisomerism (2-yl vs. 3-yl), and α-carbon substitution (tertiary vs. secondary alcohol) [5][6]. These variables can be systematically interrogated in SAR campaigns by procuring both compounds and testing head-to-head against targets of interest. The 29% higher molecular complexity (459 vs. 355) and additional heavy atom count (23 vs. 20) of the target compound may translate to differential binding modes or selectivity profiles that are undetectable when only the simpler analog is screened.

Quote Request

Request a Quote for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.